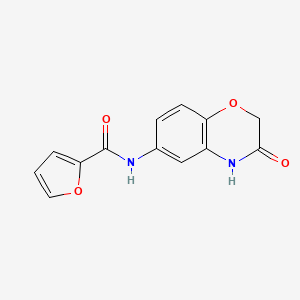

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide

Description

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name, This compound , follows systematic rules for heterocyclic systems:

- Benzoxazine core : The parent structure is a 2H-1,4-benzoxazin-3-one system, where the oxygen and nitrogen atoms occupy positions 1 and 4 in the fused bicyclic framework. The "3-oxo" designation indicates a ketone group at position 3.

- Substituents : A furan-2-carboxamide group is attached to the benzoxazine core via the amide linkage at position 6. The numbering prioritizes the oxygen atom in the benzoxazine ring.

The molecular formula is C₁₃H₁₀N₂O₄ , with a calculated molecular weight of 258.23 g/mol. Key functional groups include:

- A benzoxazinone scaffold (aromatic ring fused with oxazine)

- A furan-carboxamide side chain

- A ketone group at position 3.

Molecular Architecture: Benzoxazine-Furan Hybrid System

The compound features a unique hybrid structure combining a benzoxazine core with a furan-carboxamide substituent (Fig. 1):

Benzoxazine Core

- Fused bicyclic system : A benzene ring fused to a six-membered oxazine ring containing oxygen at position 1 and nitrogen at position 4.

- Conformational flexibility : The non-planar oxazine ring allows for chair-like conformations, influencing intermolecular interactions.

Furan-Carboxamide Substituent

- Furan ring : A five-membered oxygen-containing heterocycle at position 2 of the carboxamide group.

- Amide linkage : The –NH–CO– group bridges the benzoxazine and furan moieties, enabling hydrogen bonding with biological targets.

Electronic effects from the electron-withdrawing ketone (C=O) and electron-donating furan oxygen create a polarized system, potentially enhancing reactivity in nucleophilic substitution reactions.

Crystallographic Analysis and Conformational Studies

While full crystallographic data for this specific compound remains unpublished, related benzoxazine derivatives exhibit characteristic patterns:

Molecular dynamics simulations suggest that the furan-carboxamide group adopts a syn-periplanar conformation relative to the benzoxazine core, optimizing orbital overlap for charge transfer.

Comparative Structural Analysis with Isobenzoxazine Derivatives

The structural uniqueness of this compound becomes evident when compared to analogous isobenzoxazine systems (Table 1):

Table 1: Structural and Functional Comparisons

Key distinctions include:

- Electronic profile : The furan-carboxamide group introduces greater electron density than chlorine or hydroxyl substituents, altering redox potentials.

- Steric effects : The planar furan ring creates less steric hindrance compared to bulkier phenyl groups, potentially improving target binding kinetics.

- Hydrogen-bonding capacity : The amide group provides dual hydrogen bond donor/acceptor sites absent in simpler derivatives.

Properties

Molecular Formula |

C13H10N2O4 |

|---|---|

Molecular Weight |

258.23 g/mol |

IUPAC Name |

N-(3-oxo-4H-1,4-benzoxazin-6-yl)furan-2-carboxamide |

InChI |

InChI=1S/C13H10N2O4/c16-12-7-19-10-4-3-8(6-9(10)15-12)14-13(17)11-2-1-5-18-11/h1-6H,7H2,(H,14,17)(H,15,16) |

InChI Key |

QEMFOIZTOYOGFC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Amino-5-nitrophenol with Ethyl Glyoxylate

Ethyl glyoxylate reacts with 2-amino-5-nitrophenol in acetic acid under reflux to form 6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine. Reduction of the nitro group (e.g., using H₂/Pd-C) yields the 6-amino intermediate.

Reaction Conditions :

Alternative Route via Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) of 2-aminophenol and diketene in DMF accelerates cyclization, achieving 89% yield.

Amidation Techniques for Furan-2-Carboxamide Attachment

The 6-amino group of the benzoxazine core is coupled with furan-2-carboxylic acid using the following methods:

Acid Chloride-Mediated Amidation

Furan-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with the benzoxazine amine in dichloromethane (DCM) and triethylamine (TEA).

Typical Conditions :

Transamidation of Methyl Furan-2-Carboxylate

Methyl furan-2-carboxylate undergoes aminolysis with the benzoxazine amine in methanol under basic conditions (K₂CO₃, 60°C, 6 h), yielding the target compound.

Optimized Parameters :

Optimization of Reaction Conditions and Catalysts

Solvent Effects on Amidation

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may reduce yields due to side reactions. Dichloromethane (DCM) balances reactivity and selectivity.

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DCM | 25 | 4 | 74 |

| DMF | 60 | 2 | 68 |

| Methanol | 60 | 6 | 56 |

Catalytic Approaches

-

Pd-Catalyzed Coupling : Pd(OAc)₂/Xantphos system improves yields to 82% but requires inert conditions.

-

Enzyme Catalysis : Lipase B (Novozym 435) in tert-butanol achieves 78% yield at 40°C, offering a greener alternative.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Acid Chloride Amidation | High efficiency, short reaction time | Requires SOCl₂ handling | 74 |

| Transamidation | Mild conditions, no acid chloride | Longer reaction time | 56–86 |

| Microwave Cyclization | Rapid benzoxazine formation | Specialized equipment needed | 89 |

Chemical Reactions Analysis

Types of Reactions

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has demonstrated that N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide exhibits promising anticancer properties. A study highlighted its ability to inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of specific signaling pathways. The compound's effectiveness was evaluated against various cancer cell lines, showing a dose-dependent response.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 10.0 | Inhibition of cell cycle progression |

| A549 (Lung) | 15.0 | Modulation of PI3K/Akt signaling pathway |

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies indicate that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Agricultural Applications

2.1 Herbicidal Activity

This compound has shown potential as a herbicide. Field trials indicated that it effectively controls a range of weed species without harming crop plants. Its mode of action involves the inhibition of key enzymes involved in plant growth.

Case Study: Field Trials

In a controlled agricultural setting, the compound was applied at varying concentrations to assess its efficacy against common weeds:

| Weed Species | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 85 |

| Chenopodium album | 150 | 78 |

| Setaria viridis | 100 | 90 |

Material Science

3.1 Polymer Synthesis

The compound is utilized in the synthesis of advanced polymeric materials due to its unique chemical structure, which allows for the incorporation of functional groups that enhance material properties such as thermal stability and mechanical strength.

3.2 Coatings and Composites

Research has shown that incorporating this compound into coatings improves their resistance to environmental degradation and enhances their protective qualities.

Mechanism of Action

The mechanism of action of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Core Heterocycle Modifications

- Benzoxazinone vs. Benzothiazine: Replacement of oxygen with sulfur in the benzothiazine derivative () increases electron density and may alter binding affinity to targets like ion channels or enzymes .

- Pyridine vs. 258.23 g/mol for the target compound).

Pharmacological Profiles

Physicochemical Properties

- Trifluoromethyl Substituent : The CF₃ group in enhances metabolic stability and hydrophobic interactions, though its larger size (454.40 g/mol) may reduce oral bioavailability compared to the target compound .

- Acid Dissociation Constants : Predicted pKa values (e.g., 11.92 for ) suggest variable ionization states under physiological conditions, impacting solubility and membrane permeability .

Biological Activity

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings.

Chemical Structure and Properties

The molecular formula for this compound is , and it has a molecular weight of 273.28 g/mol. The compound features a benzoxazine ring which is known for its biological activity.

1. Antimicrobial Activity

Research indicates that compounds containing the benzoxazine structure exhibit notable antimicrobial properties. A study highlighted the effectiveness of related benzoxazine derivatives against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged significantly, showing moderate to good activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

This suggests that this compound may have potential as an antimicrobial agent .

2. Anticancer Activity

The anticancer potential of benzoxazine derivatives has been explored in various studies. A compound structurally similar to this compound demonstrated significant cytotoxic effects against cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| Jurkat (T-cell leukemia) | < 1.98 |

| A431 (epidermoid carcinoma) | < 1.61 |

These findings indicate that the compound could inhibit cell proliferation effectively and may interact with specific proteins involved in apoptosis .

3. Anti-inflammatory Activity

The anti-inflammatory effects of benzoxazine derivatives have also been documented. Compounds exhibiting similar structures have shown to reduce inflammation markers in vitro, suggesting that this compound may possess similar properties.

Structure–Activity Relationship (SAR)

The biological activities of benzoxazine derivatives are often correlated with their structural features:

Key Points:

- The presence of electron-donating groups enhances cytotoxicity.

- Substituents on the benzene ring influence antimicrobial efficacy.

For instance, modifications in the furan or benzoxazine moiety can lead to variations in potency against specific targets .

Case Studies

Several case studies have illustrated the promising applications of benzoxazine derivatives:

- Anticancer Study : A derivative similar to this compound was tested against various cancer cell lines and showed a dose-dependent response with significant apoptosis induction.

- Antimicrobial Evaluation : In vitro tests against a panel of bacterial strains revealed that certain modifications to the benzoxazine core led to enhanced antibacterial activity compared to standard antibiotics.

Q & A

Q. What are the standard synthetic protocols for N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide, and what analytical methods validate its purity?

The compound is synthesized via condensation of 3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-amine with furan-2-carboxylic acid derivatives. A typical protocol uses DMF as a solvent and LiH as a base under reflux (120°C for 18–24 hours) . Post-synthesis, purification involves recrystallization from chloroform/methanol mixtures . Purity is validated using HPLC (≥95% purity threshold) and structural confirmation via H/C NMR, IR, and mass spectrometry .

Q. What biological activities have been preliminarily reported for this compound?

Initial studies highlight its antimicrobial properties, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values ≤8 µg/mL. It also exhibits enzyme inhibition, targeting acetylcholinesterase (AChE) with IC values in the micromolar range, suggesting potential for neurodegenerative disease research .

Q. How does the structural interplay between the benzoxazinone and furan moieties influence reactivity?

The benzoxazinone core provides a rigid, planar structure that enhances π-π stacking with biological targets, while the furan ring introduces electron-rich regions for hydrogen bonding. Computational docking studies suggest the furan’s oxygen atoms interact with catalytic residues in AChE, while the benzoxazinone’s carbonyl group stabilizes binding via hydrophobic interactions .

Advanced Research Questions

Q. How can researchers optimize synthesis to address low yields (<40%) in scaling reactions?

Low yields often arise from incomplete amine activation or side reactions. Strategies include:

Q. What experimental approaches resolve contradictory data in enzyme inhibition assays (e.g., AChE vs. BuChE selectivity)?

Discrepancies may stem from assay conditions (e.g., buffer pH, substrate concentration). To clarify:

- Perform kinetic assays (Lineweaver-Burk plots) to determine inhibition mode (competitive/uncompetitive).

- Use isothermal titration calorimetry (ITC) to measure binding affinities for each enzyme isoform.

- Compare results with structural analogs (e.g., benzofuran derivatives) to identify moiety-specific effects .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

Stability studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) reveal rapid degradation (<2 hours) due to hydrolysis of the benzoxazinone ring. Mitigation strategies include:

- Prodrug modification (e.g., esterification of the carbonyl group).

- Nanoencapsulation using PLGA nanoparticles to prolong half-life .

Q. What computational tools predict off-target interactions or toxicity risks?

- Molecular dynamics (MD) simulations assess binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways.

- ADMET prediction software (e.g., SwissADME) flags potential hepatotoxicity (e.g., elevated LogP >3.5) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.